9,10-Dibromo-2-fluoroanthracene
Description
Properties
Molecular Formula |
C14H7Br2F |
|---|---|
Molecular Weight |
354.01 g/mol |
IUPAC Name |
9,10-dibromo-2-fluoroanthracene |
InChI |
InChI=1S/C14H7Br2F/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |
InChI Key |
RWOOWSACFPOUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-2-fluoroanthracene typically involves the bromination and fluorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 9,10-dibromoanthracene is then subjected to fluorination using a fluorinating agent like silver fluoride or potassium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of 9,10-Dibromo-2-fluoroanthracene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and bromine, followed by fluorination in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9,10-Dibromo-2-fluoroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc in acetic acid, catalytic hydrogenation
Major Products Formed
Substitution: Various substituted anthracenes depending on the reagents used.
Oxidation: Anthraquinones and other oxygenated derivatives.
Reduction: Anthracene and partially reduced derivatives
Scientific Research Applications
Organic Electronics
Organic Semiconductors
9,10-Dibromo-2-fluoroanthracene is utilized in the development of organic semiconductor materials. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine and fluorine atoms enhances its electronic properties, leading to improved efficiency and stability in devices. Research indicates that compounds with similar structures exhibit high quantum yields and reduced non-radiative relaxation, which is crucial for the performance of OLEDs .
Case Study: Organic Photovoltaics
A study demonstrated that incorporating 9,10-dibromo-2-fluoroanthracene into the active layer of OPVs significantly improved power conversion efficiency compared to devices without this compound. The enhanced charge mobility facilitated better exciton dissociation and charge collection, resulting in higher overall device performance .
Photochemical Applications
Fluorescent Dyes
The compound serves as an effective fluorescent dye due to its strong photoluminescence properties. Its ability to absorb light and re-emit it at longer wavelengths makes it useful in various imaging applications, including biological imaging and sensor technologies. The presence of bromine and fluorine enhances its photostability against UV degradation, making it a robust choice for long-term applications .
Table 1: Comparison of Fluorescent Properties
| Compound | Quantum Yield | Stability (UV) | Application Area |
|---|---|---|---|
| 9,10-Dibromo-2-fluoroanthracene | High | High | Biological Imaging |
| 9,10-Diphenylanthracene | Moderate | Low | General Fluorescence |
Materials Science
Synthesis of Functional Materials
9,10-Dibromo-2-fluoroanthracene has been employed as a precursor in the synthesis of various functional materials. Its reactivity allows for the formation of complex polymers and nanostructures through processes such as Suzuki coupling and other cross-coupling reactions. These materials have potential applications in sensors, catalysis, and drug delivery systems .
Case Study: Polymer Development
Research has shown that polymers synthesized from 9,10-dibromo-2-fluoroanthracene exhibit enhanced mechanical properties and thermal stability. These polymers are being explored for use in high-performance coatings and composite materials that require durability under harsh conditions .
Environmental Applications
Pollution Monitoring
Due to its fluorescent properties, 9,10-dibromo-2-fluoroanthracene can be used in environmental monitoring as a sensor for detecting pollutants. Its ability to respond to changes in chemical environments makes it suitable for real-time monitoring of water quality and air pollution levels .
Mechanism of Action
The mechanism of action of 9,10-Dibromo-2-fluoroanthracene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, leading to the formation of new compounds. The compound’s electroluminescent properties are attributed to its ability to emit light when excited by an external energy source .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
*Calculated based on C₁₄H₇Br₂F.
Key Observations :
Key Observations :
- Halogenated Anthracenes : Brominated derivatives (e.g., 9,10-dibromoanthracene) are commonly synthesized via palladium-catalyzed cross-coupling, with yields ranging 58–79% . Fluorinated analogs may require milder conditions due to fluorine’s sensitivity to harsh reagents.
- Heteroatom Incorporation : Nitrogen- or oxygen-containing derivatives (e.g., diaza-anthracenes) exhibit distinct reactivity, such as nucleophilic substitution at fluorine sites .
Photophysical and Electrochemical Properties
Table 3: Spectroscopic and Electrochemical Data
*Data inferred from anthracene derivatives in .
†Estimated based on electron-withdrawing effects of halogens.
Key Observations :
- Fluorine Impact: Fluorine’s electronegativity increases oxidation potentials (e.g., +1.8 V vs. +1.5 V for non-fluorinated dibromoanthracene), suggesting improved stability in hole-transport layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
